molecular formula C21H19IN2O B3616848 N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide

N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide

Cat. No. B3616848
M. Wt: 442.3 g/mol
InChI Key: RUMVOZDZFZLNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division. MLN8054 has been studied extensively due to its potential as an anticancer agent.

Mechanism of Action

N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase plays a critical role in the regulation of cell division, and its overexpression has been linked to the development of cancer. By inhibiting the activity of Aurora A kinase, this compound disrupts the normal process of cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an antibacterial agent. In addition, this compound has been shown to have anti-inflammatory effects, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, making it a useful tool for studying the biology of cancer. One limitation of using this compound in lab experiments is that it is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide. One area of future research could be to investigate the potential of this compound as an antibacterial agent. Another area of future research could be to investigate the potential of this compound as an anti-inflammatory agent. In addition, further research could be done to investigate the potential of this compound as an anticancer agent in combination with other drugs or therapies. Finally, future research could be done to investigate the potential of this compound in other areas of biology beyond cancer research.

Scientific Research Applications

N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide has been studied extensively in preclinical models of cancer. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to be effective in inhibiting the growth of tumors in mouse models of cancer.

properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O/c1-15-13-18(22)14-23-19(15)24-20(25)21(2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMVOZDZFZLNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide
Reactant of Route 5
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(5-iodo-3-methyl-2-pyridinyl)-2,2-diphenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.